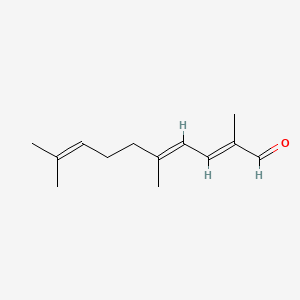
2,5,9-Trimethyldeca-2,4,8-trienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,9-Trimethyldeca-2,4,8-trienal is an organic compound with the molecular formula C13H20O It is characterized by the presence of three double bonds and an aldehyde group, making it a trienal
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9-Trimethyldeca-2,4,8-trienal typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the trienal structure. The reaction conditions often include the use of a base catalyst, such as sodium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,9-Trimethyldeca-2,4,8-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The double bonds and the aldehyde group can be reduced to form saturated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products
Oxidation: 2,5,9-Trimethyldeca-2,4,8-trienoic acid.
Reduction: 2,5,9-Trimethyldecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5,9-Trimethyldeca-2,4,8-trienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,5,9-Trimethyldeca-2,4,8-trienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the compound can also participate in addition reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,9-Trimethyldeca-2,4,8-trienal: C13H20O
2-ethyl-2,5,9-trimethyldeca-4,8-dienal: C15H26O
4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: C17H28O
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the presence of an aldehyde group
Propriétés
Formule moléculaire |
C13H20O |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
(2E,4E)-2,5,9-trimethyldeca-2,4,8-trienal |
InChI |
InChI=1S/C13H20O/c1-11(2)6-5-7-12(3)8-9-13(4)10-14/h6,8-10H,5,7H2,1-4H3/b12-8+,13-9+ |
Clé InChI |
OJDRPIWXVLQYBO-QHKWOANTSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C=C(\C)/C=O)/C)C |
SMILES canonique |
CC(=CCCC(=CC=C(C)C=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)


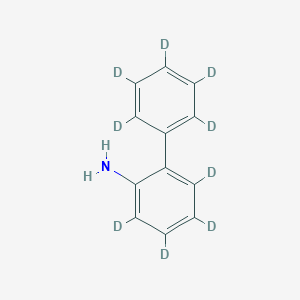

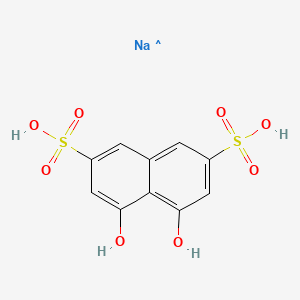
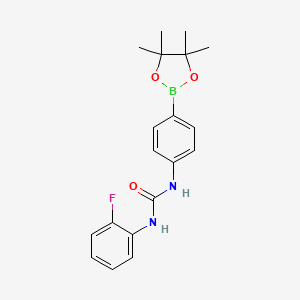

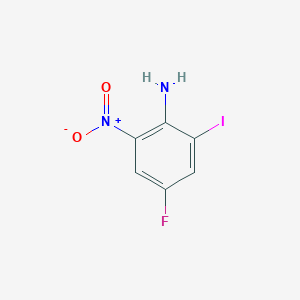

![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
